5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal is an organic compound characterized by its unique structure, which includes a benzyloxy group, a phenyl group, and an enynal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve the use of boronic esters as intermediates. These esters can be selectively functionalized and deprotected under mild conditions, allowing for efficient synthesis . The use of molecular sieves and sonication as green chemistry tools can also enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can convert carbonyl groups to alcohols or alkanes.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, boronic acids for Suzuki–Miyaura coupling, and molecular sieves for aminomethylation . Conditions often involve mild temperatures and the use of solvents like ethanol or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its antifungal activity and potential as a scaffold for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal involves its interaction with molecular targets such as enzymes. For instance, molecular docking studies have shown that derivatives of this compound can bind to the active site of cytochrome P450 enzymes, inhibiting their activity . This interaction can disrupt the metabolic pathways of pathogenic organisms, leading to their inhibition.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Used in the synthesis of Schiff base ligands.
1-(2-Hydroxyethoxy)methyl-5-(3-(benzyloxy)benzyl)pyrimidine-2,4-dione: A phenol ether with similar structural features.
Uniqueness
5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal is unique due to its enynal moiety, which provides distinct reactivity and potential for diverse chemical transformations. Its combination of benzyloxy and phenyl groups also contributes to its versatility in synthetic applications.
Properties
CAS No. |
917774-19-7 |
---|---|
Molecular Formula |
C21H20O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
7-phenyl-5-(phenylmethoxymethyl)hept-4-en-6-ynal |
InChI |
InChI=1S/C21H20O2/c22-16-8-7-13-21(15-14-19-9-3-1-4-10-19)18-23-17-20-11-5-2-6-12-20/h1-6,9-13,16H,7-8,17-18H2 |
InChI Key |
JFFYYPHXOWUUCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=CCCC=O)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.